2-fluoro-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
Preparation Methods
The synthesis of 2-fluoro-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazolo[4,5-b]pyridine moiety: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by cyclization and oxidation steps.
Introduction of the fluorine atom: This step typically involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling reactions: The final step involves coupling the oxazolo[4,5-b]pyridine moiety with the benzamide group using reagents like carbodiimides or thionyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Scientific Research Applications
2-fluoro-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-fluoro-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide can be compared with similar compounds such as:
- 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-cyano-2-fluoro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
Molecular Formula |
C21H15FN4O2S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-fluoro-N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H15FN4O2S/c1-12-8-9-13(20-25-18-17(28-20)7-4-10-23-18)11-16(12)24-21(29)26-19(27)14-5-2-3-6-15(14)22/h2-11H,1H3,(H2,24,26,27,29) |
InChI Key |
JARROTAEDAANKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=S)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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